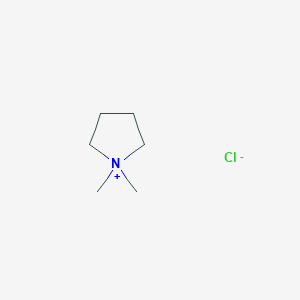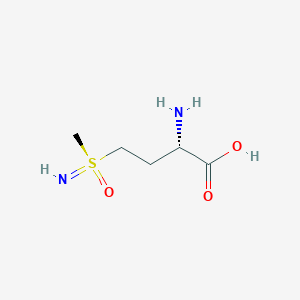
3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸
描述
The compound "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" is a derivative of quinazoline, which is a bicyclic compound consisting of two fused six-membered aromatic rings. This particular derivative is part of a broader class of compounds that have been studied for their potential biological activities, including analgesic and diuretic properties . The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of the 4-oxoquinazoline moiety and the propanoic acid group.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported using various methods. For instance, anilides of a similar compound were synthesized by the mixed anhydrides method, which is a common technique in peptide synthesis . This method likely involves the formation of an anhydride intermediate from the propanoic acid, which then reacts with an amine to form the anilide. Another paper describes a simple method for preparing a series of related compounds, which could potentially be adapted for the synthesis of "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied using various spectroscopic techniques. For example, DFT calculations, FT-IR, and FT-Raman spectroscopy have been used to investigate the vibrational spectroscopy of these compounds . These studies provide insights into the electronic distribution and the nature of the bonding within the molecule, which are crucial for understanding the reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" are not detailed in the provided papers, the related compounds have been shown to exhibit potential inhibitory activity against biological targets such as the BRCA2 complex . This suggests that the compound may also participate in similar biological interactions, which could be explored through molecular docking studies and bioassays.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be inferred from analytical methods such as NMR spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy . These methods are essential for quality control and for determining the purity and stability of the compounds. The tautomeric forms of related compounds have been uniquely solved using 13C NMR-spectroscopy, which is also relevant for understanding
科学研究应用
制药原料的质量控制
3-喹啉-4-酮丙酸,包括衍生物如3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸,由于其与氟喹诺酮类抗生素的分子相似性,是创建抗菌药物的潜在支架。诸如13C核磁共振光谱法之类的分析方法对于这些活性药用成分的质量控制至关重要。使用液相色谱-质谱联用(LC-MS/MS)已经确定了这些化合物合成的特定副产物,并提出了使用紫外-和红外光谱法来发展这些化合物的质量控制方法(Zubkov et al., 2016)。
生物活性和合成
对4-羟基-2-喹啉酮的研究,包括类似于3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸的化合物,涉及其镇痛和利尿性质的合成和比较分析。这些研究为这些化合物及其合成前体的生物活性提供了见解(Ukrainets等,2013)。
抗菌和抗惊厥活性
研究合成了3-取代-2-硫代喹唑啉-4(3H)-酮的新颖衍生物,包括结构类似于3-(4-氧代-3,4-二氢喹唑啉-2-基)丙酸的化合物。这些化合物已经评估了其抗菌和抗惊厥活性,展示了对各种细菌和真菌的广谱活性,以及强效的抗惊厥活性(Rajasekaran et al., 2013)。
潜在的抗癌活性
一些新颖的4-氧代-3,4-二氢喹唑啉-2-基化合物对特定癌细胞系表现出显著的细胞毒活性。这些研究突显了这些化合物在开发新的抗癌疗法中的潜力(Nguyen et al., 2019)。
安全和危害
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
Compounds with a similar structure have shown promising anti-hiv and antibacterial activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as HIV proteins or bacterial cell components.
Mode of Action
Based on the structural similarity to other quinazolinone derivatives, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or hydrophobic interactions
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities , it can be speculated that this compound may interfere with the replication cycle of HIV or the growth and division of bacteria
Result of Action
Based on its potential anti-hiv and antibacterial activities , it can be speculated that this compound may inhibit the replication of HIV or the growth of bacteria, leading to a decrease in the number of these pathogens in the body.
属性
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSISEGNFBAVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312256 | |
| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | |
CAS RN |
5368-37-6 | |
| Record name | 5368-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to Bactenecin7-derived peptides?
A: The research paper [] investigates the impact of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to shorter analogues of Bactenecin7. The study demonstrates that this conjugation strategy significantly enhances the antimicrobial activity of the peptides against a panel of pathogens. Specifically, the hydrogenolyzed tetrapeptide conjugates exhibited a 3-4 fold increase in potency compared to standard antimicrobial drugs. [] This highlights the potential of using 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid as a scaffold for developing novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




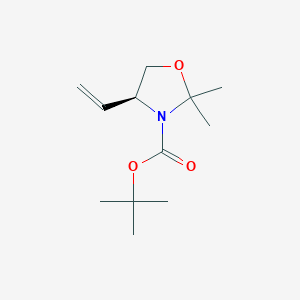
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)



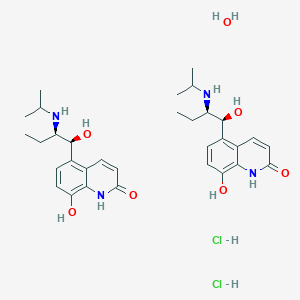

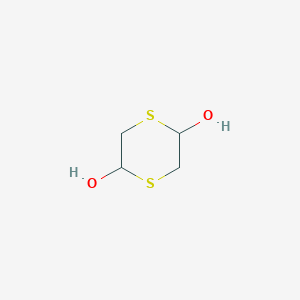

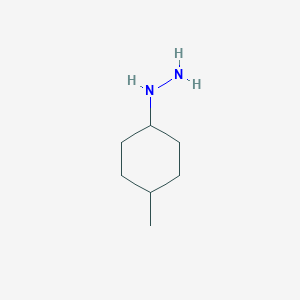
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
